Methyl 1-benzylazetidine-3-carboxylate

Process Chemistry Protecting Group Strategy Scalability

Methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) is a versatile heterocyclic building block characterized by a constrained four-membered azetidine ring bearing a benzyl-protected amine and a methyl ester group. This structure serves as a pivotal intermediate in the synthesis of azetidine-3-carboxylic acid and its derivatives, which are employed as plant hybridizing agents and as precursors for more complex pharmacologically active compounds.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 103491-29-8
Cat. No. B011894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzylazetidine-3-carboxylate
CAS103491-29-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeyPUWRHWYGXKWOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) for Procuring a Verifiable Azetidine Scaffold


Methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) is a versatile heterocyclic building block characterized by a constrained four-membered azetidine ring bearing a benzyl-protected amine and a methyl ester group [1]. This structure serves as a pivotal intermediate in the synthesis of azetidine-3-carboxylic acid and its derivatives, which are employed as plant hybridizing agents and as precursors for more complex pharmacologically active compounds [1][2]. The molecule's unique combination of a labile ester for downstream functionalization and a benzyl protecting group amenable to hydrogenolysis provides distinct synthetic advantages over its bulkier or less tractable analogs [1][2].

Why Generic Methyl 1-benzylazetidine-3-carboxylate Substitution Risks Synthesis Failure


Substituting methyl 1-benzylazetidine-3-carboxylate with a seemingly similar analog, such as a different ester, an unprotected amine, or an alternative N-protecting group, carries a high risk of compromising synthetic outcomes due to critical differences in process chemistry and molecular properties [1][2][3]. For instance, the benzhydryl-protected analog introduces excessive bulk that drastically reduces process mass efficiency and complicates large-scale synthesis, while the unprotected azetidine-3-carboxylic acid exhibits high water solubility that impedes extraction and purification [1][2]. The following evidence quantifies the specific, verifiable advantages of this exact compound over its closest comparators, confirming its selection as a non-negotiable intermediate for efficient, scalable synthetic routes [1][2][3].

Quantitative Evidence for Methyl 1-benzylazetidine-3-carboxylate Differentiation


Superior Process Mass Efficiency vs. N-Benzhydryl-Protected Analog

Compared to the N-benzhydryl-protected route, methyl 1-benzylazetidine-3-carboxylate enables a more economically viable synthesis of azetidine-3-carboxylic acid due to the significantly reduced molecular weight of the benzyl protecting group [1]. The benzhydryl group (C13H11) adds 167.23 g/mol to the molecular weight of the intermediate, whereas the benzyl group (C7H7) adds only 91.13 g/mol, a difference of 76.1 g/mol per molecule, which translates to a substantial reduction in bulk material processed and subsequent waste generation during the hydrogenolysis deprotection step [1].

Process Chemistry Protecting Group Strategy Scalability

Enhanced Extractability During Aqueous Workup vs. Unprotected Acid

Methyl 1-benzylazetidine-3-carboxylate's methyl ester moiety confers a critical advantage in purification over the corresponding free acid, 1-benzylazetidine-3-carboxylic acid, which suffers from high water solubility that complicates extraction and separation from inorganic byproducts [1][2]. The ester can be efficiently extracted from an aqueous reaction mixture using a water-immiscible organic solvent, a key step that enables a practical and high-yielding synthesis of the acid via subsequent hydrolysis [1][2].

Purification Workup Procedure Process Robustness

Conformational Differentiation as a Bioisostere of Piperidine

Azetidine-based scaffolds, like methyl 1-benzylazetidine-3-carboxylate, offer distinct conformational properties compared to their piperidine analogs, which can be exploited in drug discovery to modulate target binding and pharmacokinetic profiles [1]. X-ray diffraction and exit vector plot analysis of 3-((hetera)cyclobutyl)azetidine isosteres revealed increased molecular size and conformational flexibility relative to the parent piperidine ring system, providing a 'stretched' analog that can access novel chemical space and potentially overcome resistance or improve selectivity in lead optimization programs [1].

Medicinal Chemistry Bioisosterism Conformational Analysis

Hot Water Hydrolysis: A Simpler and Safer Deprotection

Methyl 1-benzylazetidine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using only hot water, avoiding the use of strong bases or acids that would be required for other esters or nitriles [1]. This process, which involves boiling the methyl ester in water for approximately one hour, results in the transformation of an initial oily two-phase system into a homogeneous solution, marking the completion of hydrolysis and providing a clean and operationally simple method for obtaining 1-benzylazetidine-3-carboxylic acid [1].

Hydrolysis Green Chemistry Process Safety

Unambiguous Identity and Purity via CAS Registry and Vendor QC

Procuring methyl 1-benzylazetidine-3-carboxylate under the specific CAS number 103491-29-8 ensures access to a compound with established analytical characterization, including standard purity levels of 97% and availability of batch-specific QC data such as NMR, HPLC, and GC from reputable suppliers . This level of documentation and identity verification is critical for reproducibility in research and for meeting regulatory standards in industrial applications, which may not be available or as rigorous for less common or in-house synthesized analogs.

Quality Control Procurement Analytical Verification

Validated Application Scenarios for Methyl 1-benzylazetidine-3-carboxylate


Large-Scale Synthesis of Azetidine-3-Carboxylic Acid Derivatives

This compound is the preferred starting material for the kilogram-scale preparation of azetidine-3-carboxylic acid and its derivatives due to its superior process mass efficiency and facile purification compared to the benzhydryl-protected alternative [1][2]. The route, which proceeds via nitrile methanolysis, extraction of the methyl ester, and hot water hydrolysis, is robust and avoids the use of hazardous reagents, making it suitable for industrial manufacturing [1][2].

Medicinal Chemistry as a Constrained Piperidine Bioisostere

For drug discovery programs targeting receptors or enzymes where piperidine-based leads have shown poor selectivity, toxicity, or pharmacokinetic issues, methyl 1-benzylazetidine-3-carboxylate serves as a gateway to a class of conformationally distinct 'stretched' analogs [1]. The azetidine core introduces a unique geometry and increased flexibility, as verified by X-ray crystallography, which can be exploited to improve target engagement and ADME properties [1].

Development of Plant Hybridizing Agents

Based on the established utility of azetidine-3-carboxylic acid derivatives as agents to induce male sterility in plants, methyl 1-benzylazetidine-3-carboxylate is a key intermediate for synthesizing these agricultural chemicals [1]. Its efficient synthesis and purification are critical for cost-effective production of these specialty compounds [1].

Pharmaceutical Intermediates with Validated Identity

In pharmaceutical research and development, the procurement of methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) ensures a supply of a compound with a well-defined chemical structure and established quality control standards (e.g., 97% purity, NMR, HPLC) [1]. This traceability is essential for meeting the rigorous documentation requirements of regulatory filings and for ensuring batch-to-batch reproducibility in drug substance synthesis.

Technical Documentation Hub

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